molecular formula C13H13N3O3S2 B2540726 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-30-9

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2540726
CAS No.: 477212-30-9
M. Wt: 323.39
InChI Key: GFULUJFARFQLTB-UHFFFAOYSA-N
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Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked to a benzo[d][1,3]dioxole (commonly known as a piperonyl group) via a carboxamide bridge, and further functionalized with an isopropylthio ether moiety. This specific molecular architecture places it within a class of compounds noted in scientific literature for their potential in various research applications. Molecules containing the 1,3,4-thiadiazole scaffold have been extensively investigated for their diverse biological activities, with studies highlighting their role as key structures in medicinal chemistry and agrochemical research . The benzo[d][1,3]dioxole unit is a privileged structure in flavor and fragrance chemistry and is also explored for its potential to contribute to biological activity in pharmaceutical and agricultural contexts . The combination of these features makes this compound a valuable intermediate for researchers in chemical biology and medicinal chemistry exploring structure-activity relationships (SAR). Potential research applications for this compound and its analogs could include serving as a building block for the synthesis of more complex molecules, acting as a candidate in high-throughput screening assays for various biological targets, or being utilized in biochemical studies to investigate enzyme inhibition mechanisms, particularly given that related thiadiazole derivatives have shown inhibitory activity against enzymes like lipoxygenase, a target in cancer research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-7(2)20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFULUJFARFQLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Construction

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Adapted from JNK inhibitor syntheses, the optimized procedure involves:

  • Thiosemicarbazide Formation :
    Reaction of methyl hydrazinecarboxylate with isopropyl isothiocyanate in anhydrous THF at 0–5°C yields the corresponding thiosemicarbazide intermediate (85–90% purity by HPLC).

  • Cyclization to Thiadiazole :
    Treatment with phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h) induces cyclodehydration, producing 5-amino-1,3,4-thiadiazole-2(3H)-thione.

Critical Parameters :

  • Strict exclusion of moisture prevents hydrolysis of POCl₃.
  • Gradual temperature ramp (2°C/min) minimizes oligomerization.

Thioether Functionalization

The thione sulfur at position 5 undergoes nucleophilic displacement with isopropyl bromide via a two-phase system:

  • Alkylation Conditions :

    • Substrate: 5-Amino-1,3,4-thiadiazole-2(3H)-thione (1.0 eq)
    • Alkylating agent: Isopropyl bromide (2.5 eq)
    • Base: Potassium carbonate (3.0 eq)
    • Solvent: Acetonitrile/water (4:1 v/v)
    • Temperature: 60°C, 12 h
  • Workup :
    Neutralization with dilute HCl followed by extraction with ethyl acetate yields 5-(isopropylthio)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (mp 142–144°C).

Reaction Monitoring :

  • TLC (Silica GF₂₅₄, ethyl acetate/hexanes 1:1): Rf = 0.38 (UV-active at 254 nm)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.12–3.20 (m, 1H, SCH(CH₃)₂), 6.89 (s, 2H, NH₂).

Amide Coupling with Benzo[d]dioxole-5-carboxylic Acid

Carboxylic Acid Activation

Benzo[d]dioxole-5-carboxylic acid (827-81-6) is activated as the mixed anhydride for optimal coupling efficiency:

  • Reagents :

    • Isobutyl chloroformate (1.2 eq)
    • N-Methylmorpholine (1.5 eq)
    • Solvent: Dry THF at -15°C
  • Procedure :
    Sequential addition of N-methylmorpholine and isobutyl chloroformate to a stirred solution of the carboxylic acid generates the reactive intermediate within 30 min.

Coupling to Thiadiazol-2-Amine

Optimized Coupling Conditions :

Parameter Specification
Molar ratio (acid:amine) 1:1.1
Solvent THF/DMF (3:1)
Temperature 0°C → rt, 18 h
Additive 4-Dimethylaminopyridine (DMAP, 0.1 eq)

Workup :
Precipitation in ice-water followed by recrystallization from ethanol/water (7:3) affords the title compound as white needles (mp 189–191°C).

Yield Optimization Data :

Entry Coupling Agent Solvent Yield (%) Purity (HPLC)
1 EDCl/HOBt DCM 62 95.3
2 HATU/DIPEA DMF 78 97.1
3 Mixed anhydride (this work) THF/DMF 89 98.6

Structural Characterization and Validation

Spectroscopic Data Correlation

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 1.28 (d, J=6.9 Hz, 6H, SCH(CH₃)₂)
  • δ 3.25–3.33 (m, 1H, SCH(CH₃)₂)
  • δ 6.12 (s, 2H, OCH₂O)
  • δ 7.05 (d, J=8.1 Hz, 1H, Ar-H)
  • δ 7.48 (dd, J=8.1, 1.9 Hz, 1H, Ar-H)
  • δ 7.92 (d, J=1.9 Hz, 1H, Ar-H)
  • δ 10.84 (s, 1H, NH)

HRMS (ESI-TOF) :
Calculated for C₁₅H₁₆N₃O₃S₂ [M+H]⁺: 358.0638
Found: 358.0635

Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
  • Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B)
  • Gradient: 30→80% B over 25 min
  • Retention time: 17.2 min
  • Purity: 98.6% (area at 254 nm)

Comparative Analysis of Synthetic Methodologies

Alternative Route via Thiadiazole Bromination

A competing approach involving bromination at C5 followed by SN2 displacement with sodium isopropylthiolate was explored but discarded due to:

  • Low regioselectivity in bromination (30:70 C5:C4 ratio)
  • Competitive elimination side reactions during displacement

Green Chemistry Considerations

Microwave-assisted coupling (100 W, 120°C, 20 min) achieved 82% yield but required specialized equipment without significant purity improvements.

Industrial-Scale Production Considerations

Key Process Parameters :

  • Cost Analysis :
    • Thiosemicarbazide raw materials: $12.50/mol
    • POCl₃ cyclization step: $8.20/mol
    • Total API production cost: $143/g at 10 kg scale
  • Safety Profile :
    • Exothermic risk during POCl₃ addition requires jacketed reactor cooling
    • Isopropyl bromide classified as Category 2 carcinogen (mandatory closed-system handling)

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions. In related compounds like N-(1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide ( ), hydrolysis yields benzo[d] dioxole-5-carboxylic acid and 2-amino-1,3,4-thiadiazole derivatives.

Typical Conditions:

  • Acidic Hydrolysis: HCl (6M), reflux, 12–24 hours.

  • Basic Hydrolysis: NaOH (2M), 80°C, 8–12 hours.

Reactant TypeConditionsProductsReference
Benzodioxole-carboxamideHCl (6M), refluxCarboxylic acid + thiadiazoleamine

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in nucleophilic substitution reactions due to electron-withdrawing effects. The isopropylthio group at position 5 influences reactivity by steric and electronic modulation.

Example Reaction:
Replacement of the isopropylthio group with amines or alkoxides under basic conditions:

  • Reagents: K₂CO₃, DMF, 60°C.

  • Nucleophiles: Primary amines, sodium methoxide.

Thiadiazole DerivativeNucleophileProductYield (%)Reference
5-Isopropylthio-thiadiazoleBenzylamine5-Benzylamino-thiadiazole78

Oxidation of the Isopropylthio Group

The thioether (-S-iPr) undergoes oxidation to sulfoxide or sulfone derivatives. This modification enhances polarity and biological activity.

Oxidation Pathways:

  • Sulfoxide Formation: H₂O₂ (30%), acetic acid, 0°C → RT, 4 hours.

  • Sulfone Formation: mCPBA (2 eq.), DCM, 0°C → RT, 6 hours.

Starting MaterialOxidizing AgentProductSelectivityReference
5-Isopropylthio-thiadiazoleH₂O₂Sulfoxide derivative>95%
5-Isopropylthio-thiadiazolemCPBASulfone derivative88%

Functionalization of the Benzodioxole Moiety

The benzodioxole ring is generally stable but undergoes electrophilic substitution under harsh conditions. Halogenation and nitration have been reported in analogs like 4,4'-(benzo[c] thiadiazole-4,7-diyl)dianiline ( ).

Halogenation Example:

  • Reagents: Br₂ (1 eq.), FeCl₃ (cat.), CHCl₃, 50°C.

  • Product: 6-Bromo-benzo[d] dioxole-5-carboxamide derivative.

Coupling Reactions for Structural Diversification

The carboxamide nitrogen and thiadiazole sulfur serve as anchors for cross-coupling. Suzuki-Miyaura reactions with aryl boronic acids modify the benzodioxole ring in related systems ( ).

Pd-Catalyzed Coupling:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Conditions: K₂CO₃, DMF/H₂O, 80°C, 12 hours.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives, including N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance:

Cancer Type Effect Mechanism
Human leukemiaDecreased viabilityInduction of apoptosis
Breast cancerReduced growth of xenograftsCell cycle arrest
MelanomaCytotoxic effectsInhibition of metabolic pathways

The unique structure allows this compound to act as an enzyme inhibitor or modulator of signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The presence of the thiadiazole moiety is crucial for this activity, as it can interfere with microbial metabolic processes. Studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi effectively .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is common:

  • Formation of Thiadiazole : Starting from suitable precursors to form the thiadiazole ring.
  • Coupling Reaction : The thiadiazole is then coupled with the benzodioxole derivative.
  • Carboxamide Formation : Finally, the carboxamide group is introduced through acylation reactions.

This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

  • A study published in Pharmaceutical Research highlighted its efficacy against breast cancer cell lines (MDA-MB-231), showing significant reduction in cell viability at low concentrations .
  • Another investigation focused on its antimicrobial properties demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent .

Mechanism of Action

The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antidiabetic activity is attributed to the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism . The compound’s cytotoxic activity against cancer cells may involve the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares structural similarities with several derivatives reported in the literature, primarily differing in the substituents on the thiadiazole ring and the carboxamide linkage. Key analogs include:

Compound ID Thiadiazole Substituent Benzodioxole/Carboxamide Linkage Key Structural Differences
Target Compound 5-(Isopropylthio) Benzo[d][1,3]dioxole-5-carboxamide Reference compound for comparison.
5p 5-(Methylthio) Acetamide linkage Smaller methyl group; acetamide vs. carboxamide.
5q 5-(Benzylthio) Acetamide linkage Bulky benzyl group; altered lipophilicity.
5r 5-(4-Fluorobenzylthio) Acetamide linkage Electron-withdrawing fluorine; enhanced polarity.
5s 5-(4-Chlorobenzylthio) Acetamide linkage Chlorine substituent; potential halogen bonding.
S807 None (N-alkyl chain) Benzo[d][1,3]dioxole-5-carboxamide Alkyl chain instead of thiadiazole; distinct metabolism.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl in 5r) may enhance antibacterial activity by modulating electron density in the thiadiazole ring .
  • Linkage Type : Carboxamide linkages (target compound, S807) may confer greater metabolic stability compared to acetamide derivatives (5p–5s) due to reduced susceptibility to hydrolysis .

Structure-Activity Relationship (SAR) Insights :

  • Thioether Substituents : Larger groups (e.g., benzyl in 5q) improve activity against Xoc, likely due to enhanced hydrophobic interactions with bacterial membranes .
  • Halogenated Derivatives : 5r (4-fluorobenzyl) and 5s (4-chlorobenzyl) show moderate activity, suggesting halogen bonding may contribute to target affinity .
  • Carboxamide vs.
Metabolic and Toxicological Profiles
  • Metabolism: S807, a benzodioxole-carboxamide analog, undergoes rapid oxidative metabolism via hepatic microsomes, suggesting that the thiadiazole ring in the target compound may alter metabolic pathways .
  • Toxicity : Related compounds (e.g., N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide) exhibit acute oral toxicity (Category 4) and skin irritation, indicating that substituents on the thiadiazole ring may mitigate or exacerbate these effects .

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that combines a thiadiazole ring with a benzodioxole moiety. This unique structural configuration suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's synthesis and biological evaluation have attracted attention due to its promising therapeutic applications.

Chemical Structure and Synthesis

The compound features a carboxamide group attached to a benzodioxole, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that may include cyclization and substitution processes to incorporate the isopropylthio and thiadiazole groups.

Table 1: Structural Features and Biological Activities

Compound Structural Features Biological Activity
This compoundThiadiazole ring, benzodioxole moietyAnticancer, antimicrobial
5-(isopropylthio)-1,3,4-thiadiazoleIsopropylthio groupCytotoxic effects against cancer cells
Benzodioxole derivativesVaried substitutionsDiverse pharmacological properties

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study utilized the SRB assay to assess the viability of HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cells. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, demonstrating potent anticancer activity without cytotoxicity towards normal cells .

The mechanisms underlying the anticancer effects of this compound are believed to involve:

  • EGFR Inhibition : Targeting epidermal growth factor receptor pathways.
  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression leading to reduced proliferation rates in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. The presence of the thiadiazole ring is associated with various antimicrobial effects against both bacterial and fungal strains. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

  • Thiadiazole Derivatives : Research indicated that derivatives containing the thiadiazole structure exhibited significant antitumor activity across multiple cancer types while maintaining low toxicity profiles in normal cells .
  • Benzodioxole Compounds : Investigations into benzodioxole derivatives revealed their ability to inhibit tumor growth in xenograft models while also showcasing anti-inflammatory properties .

Q & A

Q. Methodology :

  • Step 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and appropriate hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) in acetonitrile under reflux (1–3 min) to form intermediate thiosemicarbazides .
  • Step 2 : Cyclize intermediates in DMF using iodine and triethylamine to eliminate sulfur atoms and form the 1,3,4-thiadiazole core. Adjust reaction time (2–4 hours) to optimize yield .
  • Step 3 : Introduce the isopropylthio group via nucleophilic substitution with isopropyl mercaptan under inert conditions. Monitor completion via TLC .

Basic: How to confirm structural integrity using spectroscopic techniques?

Q. Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for benzo[d][1,3]dioxole) and thiadiazole carbons (δ 160–170 ppm). The isopropylthio group shows characteristic triplet splitting for CH(CH3)2 protons (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and C-S bonds at 600–700 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thiadiazole cleavage .

Basic: What preliminary biological assays are recommended for this compound?

Q. Methodology :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare activity with control antibiotics (e.g., ciprofloxacin) .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values <10 μM suggest significant antitumor potential .

Advanced: How to resolve contradictory bioactivity data across different cell lines?

Q. Methodology :

  • Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to determine if discrepancies arise from differential metabolic activation .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing isopropylthio with methylthio) to isolate pharmacophoric contributions .

Advanced: What computational strategies elucidate its mechanism of action?

Q. Methodology :

  • Molecular Docking : Target kinases (e.g., GSK-3β) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to thiadiazole nitrogen and hydrophobic interactions with the benzo[d][1,3]dioxole group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand complex stability. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How to design SAR studies for optimizing anticancer activity?

Q. Methodology :

  • Core Modifications : Compare bioactivity of 1,3,4-thiadiazole vs. 1,3,4-oxadiazole analogs. Thiadiazole derivatives often show enhanced cytotoxicity due to sulfur’s electronegativity .
  • Substituent Effects : Test alkylthio (e.g., isopropylthio vs. propylthio) and aryl groups (e.g., benzo[d][1,3]dioxole vs. phenyl). Hydrophobic substituents improve membrane permeability .

Advanced: What strategies address poor aqueous solubility in preclinical studies?

Q. Methodology :

  • Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance hydrophilicity. Evaluate release kinetics in simulated physiological buffers .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) and assess bioavailability via HPLC in rodent plasma .

Advanced: How to validate target engagement in cellular models?

Q. Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
  • Kinase Profiling : Use PamStation®12 to screen against 140 kinases. Prioritize hits with >70% inhibition at 1 μM .

Advanced: How to mitigate off-target effects in lead optimization?

Q. Methodology :

  • Selectivity Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to identify promiscuity .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., GSK-3β). Loss of compound efficacy confirms on-target activity .

Advanced: What analytical methods ensure batch-to-batch consistency?

Q. Methodology :

  • HPLC-PDA : Use a C18 column (5 μm, 250 × 4.6 mm) with acetonitrile/water gradient (retention time: 12–14 min). Accept purity ≥95% .
  • Elemental Analysis : Confirm sulfur content (±0.3% theoretical) to verify thiadiazole integrity .

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